molecular formula C5H3BrFNO B1441861 2-Bromo-5-fluoropyridine 1-oxide CAS No. 935534-39-7

2-Bromo-5-fluoropyridine 1-oxide

Cat. No.: B1441861
CAS No.: 935534-39-7
M. Wt: 191.99 g/mol
InChI Key: RDZPKTQDXLFGTQ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoropyridine 1-oxide is an organic compound with the molecular formula C5H3BrFNO. It is a white solid at room temperature and is soluble in organic solvents such as dichloromethane and dimethyl sulfoxide. The compound contains a pyridine ring substituted with bromine, fluorine, and an oxide group, which imparts unique chemical properties and reactivity.

Mechanism of Action

Target of Action

It’s known that this compound can be used in the synthesis of various organic compounds , suggesting that it may interact with a wide range of molecular targets.

Mode of Action

2-Bromo-5-fluoropyridine 1-oxide interacts with its targets through chemical reactions. It can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be in an inert atmosphere at 2-8°C . This suggests that temperature and atmospheric conditions could potentially impact its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-fluoropyridine 1-oxide can be synthesized through the oxidation of 2-Bromo-5-fluoropyridine. A common method involves the use of oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The reaction conditions must be carefully controlled to avoid over-oxidation or degradation of the product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoropyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Higher oxidation states of the pyridine ring.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-fluoropyridine 1-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chloropyridine 1-oxide
  • 2-Bromo-5-methylpyridine 1-oxide
  • 2-Bromo-5-iodopyridine 1-oxide

Uniqueness

2-Bromo-5-fluoropyridine 1-oxide is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which imparts distinct electronic and steric properties. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

2-bromo-5-fluoro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO/c6-5-2-1-4(7)3-8(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZPKTQDXLFGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C=C1F)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716931
Record name 2-Bromo-5-fluoro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935534-39-7
Record name 2-Bromo-5-fluoro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-5-fluoropyridine (15 g, 85.6 mmol), trifluoroacetic acid (70 mL, 908 mmol) and hydrogen peroxide (35% in water) (9 mL, 105 mmol) were stirred overnight at 70° C. The mixture was poured into water and extracted with dichloromethane. The organic layers were washed with NaHCO3 (aq), dried over MgSO4 and the solvent was removed i.vac.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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